Ichthyothereol

Description

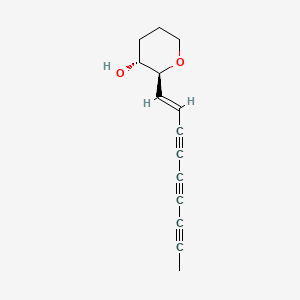

Structure

3D Structure

Properties

CAS No. |

2294-61-3 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol |

InChI |

InChI=1S/C14H14O2/c1-2-3-4-5-6-7-8-11-14-13(15)10-9-12-16-14/h8,11,13-15H,9-10,12H2,1H3/b11-8+/t13-,14+/m1/s1 |

InChI Key |

WFJPISZWZQHNLX-GELOPOQCSA-N |

SMILES |

CC#CC#CC#CC=CC1C(CCCO1)O |

Isomeric SMILES |

CC#CC#CC#C/C=C/[C@H]1[C@@H](CCCO1)O |

Canonical SMILES |

CC#CC#CC#CC=CC1C(CCCO1)O |

Synonyms |

ichthyothereol ichthyothereol acetate ichthyothereol acetate, (2alpha(E),3beta)-isomer ichthyothereol acetate, (2S-(2alpha(E),3beta))-isomer ichthyothereol, (2alpha(E),3beta)-isomer ichthyothereol, (2S-(2alpha(E),3beta))-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ichthyothereol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a potent neurotoxic polyacetylene compound derived from plants of the genus Ichthyothere, notably Ichthyothere terminalis. Historically used as a fish poison by indigenous tribes in South America, its powerful convulsant effects have drawn scientific interest.[1][2] This document provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the GABA-A receptor. It includes available quantitative data, detailed experimental protocols for studying its effects, and visual diagrams of the relevant signaling pathways to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action: GABA-A Receptor Antagonism

The primary molecular target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system (CNS).[3][4][5]

Upon binding of the neurotransmitter GABA, the GABA-A receptor undergoes a conformational change that opens its intrinsic chloride (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus inhibiting neuronal excitability.[6][7]

This compound exerts its convulsant effects by acting as a non-competitive antagonist of the GABA-A receptor. It is believed to bind to a site within the chloride ionophore of the receptor, physically obstructing the channel. This action is similar to other well-known convulsants like picrotoxin.[1] By blocking the chloride channel, this compound prevents the inhibitory action of GABA. This leads to a state of disinhibition in the CNS, resulting in uncontrolled neuronal firing that manifests as seizures and convulsions.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the potency of this compound. However, a key study has determined its half-maximal inhibitory concentration (IC50) for the GABA-A receptor.

| Compound | Target | Assay Type | Measured Value (IC50) | Reference |

| This compound | GABA-A Receptor | Electrophysiology | 1.8 µM | (Caputo et al., 2014) |

Note: The specific subunit composition of the GABA-A receptor used in this assay may influence the measured IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound at the GABA-A receptor in a neuronal synapse.

Experimental Protocols

The primary method for characterizing the mechanism of action of channel-modulating compounds like this compound is electrophysiology.[8] The following provides a generalized protocol for assessing the effect of this compound on GABA-A receptors expressed in a cellular model.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust method for studying the properties of ion channels in a controlled environment.

Objective: To measure the effect of this compound on GABA-induced chloride currents in Xenopus oocytes expressing human GABA-A receptors.

Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat with collagenase to defolliculate (remove surrounding follicular cells).

-

Inject oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]

-

-

Experimental Procedure:

-

Establish a baseline GABA response by perfusing the oocyte with a known concentration of GABA (e.g., the EC50 concentration) and record the resulting inward chloride current.

-

Wash the chamber with the saline solution until the current returns to baseline.

-

Pre-incubate the oocyte with varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a set period (e.g., 2 minutes).

-

While still in the presence of this compound, co-apply the same concentration of GABA.

-

Record the peak inward current and compare it to the baseline GABA response.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a potent non-competitive antagonist of the GABA-A receptor, acting as a channel blocker to prevent chloride influx and subsequent neuronal inhibition. This mechanism of action firmly explains its observed convulsant effects. While the foundational mechanism is understood, several areas warrant further investigation:

-

Subunit Specificity: The GABA-A receptor exists in numerous subunit combinations.[3][6] Investigating whether this compound exhibits preferential binding or inhibitory activity towards specific subunit compositions could reveal more about its toxicological profile and potential for development as a pharmacological tool.

-

Binding Site Characterization: High-resolution structural studies, such as cryo-electron microscopy, could precisely map the binding site of this compound within the GABA-A receptor's ion channel.

-

In Vivo Studies: Further in vivo studies are needed to fully understand the pharmacokinetics, pharmacodynamics, and metabolism of this compound.

This guide provides a detailed technical overview of this compound's mechanism of action, serving as a foundational resource for researchers in neuroscience, toxicology, and pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA and the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxicology of Ichthyothereol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a potent polyacetylene neurotoxin found in plants of the Ichthyothere genus, native to South and Central America. Historically utilized as a fish poison, its marked convulsant properties have drawn scientific interest. This document provides a comprehensive technical overview of the neurotoxic effects of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies required for its study. Drawing parallels with the well-characterized convulsant picrotoxin, this guide outlines the current understanding of this compound's interaction with the central nervous system and presents a framework for future research and drug development applications.

Introduction

This compound is a naturally occurring polyyne compound isolated from the leaves and flowers of plants such as Ichthyothere terminalis.[1] Traditional indigenous use as a piscicide highlights its potent biological activity.[1] Early chemical and toxicological studies identified this compound and its acetate (B1210297) as the primary active constituents responsible for the plant's toxicity.[2] The neurotoxic effects in mammals, including mice and dogs, are characterized by convulsions, bearing a striking resemblance to those induced by picrotoxin.[1] This observation is central to understanding its mechanism of action.

Mechanism of Action: Non-Competitive Antagonism of GABA-A Receptors

The primary neurotoxic effect of this compound is attributed to its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This is inferred from its picrotoxin-like convulsant activity and supported by studies on other neurotoxic polyacetylenes.

The GABA-A Receptor Signaling Pathway

The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.

Picrotoxin as a Mechanistic Analogue

Picrotoxin, a well-studied convulsant, acts as a non-competitive channel blocker of the GABA-A receptor.[2] It is believed to bind to a site within the chloride ionophore of the receptor, physically obstructing the flow of chloride ions even when GABA is bound to the receptor.[2][3] This blockage of inhibitory signaling leads to a state of hyperexcitability in the central nervous system, manifesting as seizures.

Inferred Mechanism of this compound

Given the similarity of its convulsant effects to picrotoxin, this compound is strongly presumed to share this mechanism of action. As a polyacetylene, it joins a class of compounds known to exhibit neurotoxicity through the inhibition of GABA-A receptors. Studies on other toxic polyacetylenes, such as cicutoxin (B1197497) from water hemlock, have demonstrated a correlation between their acute toxicity and their ability to inhibit the binding of non-competitive GABA antagonists to the GABA-gated chloride channel.[4]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Figure 1. Proposed mechanism of this compound's neurotoxic action.

Quantitative Toxicological Data

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Picrotoxin | Mice | Intraperitoneal | 3 - 50 mg/kg | [5] |

| Picrotoxin | Rats | Intraperitoneal | 3 - 10 mg/kg (average convulsant dose) | [5] |

| Compound | In Vitro Assay | Effect | Concentration | Reference |

| Picrotoxin | Inhibition of 5-HT-gated currents in HEK293 cells | IC50 | ~30 µM | [6] |

Experimental Protocols for Studying this compound

Given the presumed mechanism of action, standard experimental protocols for characterizing convulsant neurotoxins and GABA-A receptor antagonists are applicable to the study of this compound.

In Vitro Electrophysiology

Objective: To characterize the effects of this compound on GABA-A receptor function at the single-cell level.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing GABA-A receptors (e.g., HEK293 cells) are prepared on coverslips.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

GABA Application: GABA is applied to the cell to elicit an inward chloride current, which is measured by the patch-clamp amplifier.

-

This compound Application: this compound is co-applied with GABA to determine its effect on the GABA-induced current. A non-competitive antagonist is expected to reduce the maximal current without shifting the EC50 of GABA.

-

Data Analysis: Dose-response curves are generated to determine the IC50 of this compound. The voltage-dependence of the block can also be investigated.

References

- 1. This compound and its acetate, the active polyacetylene constituents of Ichthyothere terminalis (Spreng.) Malme, a fish poison from the Lower Amazon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxic marine microalgae and shellfish poisoning in the British isles: history, review of epidemiology, and future implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Study on toxicity of halopredone acetate. (I) Acute toxicity study in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and Etiocholanolone Exceed those of the Natural Forms - PMC [pmc.ncbi.nlm.nih.gov]

Ichthyothereol as a Research Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol is a naturally occurring polyacetylene compound found in plants of the Ichthyothere genus, native to South America. Historically, it has been utilized by indigenous populations as a fish poison due to its potent convulsant effects. These toxic properties, reminiscent of the well-characterized GABA-A receptor antagonist picrotoxin (B1677862), position this compound as a valuable, albeit understudied, research tool for investigating neuronal pathways, particularly those involving inhibitory neurotransmission. This guide provides a comprehensive overview of this compound, its hypothesized mechanism of action, and detailed protocols for its potential application in a research setting.

Core Concept: Mechanism of Action

While direct quantitative binding data for this compound is not extensively available in publicly accessible literature, its convulsant activity strongly suggests a mechanism of action centered on the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the central nervous system. The working hypothesis is that this compound acts as a non-competitive antagonist at the GABA-A receptor, likely binding to the picrotoxin site within the ion channel pore. This action blocks the influx of chloride ions, leading to neuronal hyperexcitability and convulsions.

Signaling Pathway

The proposed signaling pathway for this compound's action is a disruption of the normal inhibitory GABAergic signaling.

Quantitative Data

| Parameter | This compound | Picrotoxin (for comparison) | Description |

| Target Receptor | GABA-A Receptor (hypothesized) | GABA-A Receptor | The primary molecular target of the compound. |

| Binding Site | Picrotoxin site (hypothesized) | Picrotoxin site | The specific location on the receptor where the compound binds. |

| IC50 (GABA-A Receptor) | Data not available | ~2 µM | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Ki (GABA-A Receptor) | Data not available | Data varies with receptor subtype | The inhibition constant, indicating the affinity of an inhibitor for a receptor. |

| LD50 (mice, intraperitoneal) | Data not available | ~2-3 mg/kg | The lethal dose for 50% of the test population. |

Experimental Protocols

The following protocols are adapted from established methodologies for studying GABA-A receptor antagonists and can be applied to the investigation of this compound.

Radioligand Binding Assay for the Picrotoxin Site

This protocol is designed to determine the binding affinity of this compound to the picrotoxin site on the GABA-A receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-TBOB (t-butylbicycloorthobenzoate).

Materials:

-

Rat brain cortical membranes (prepared or commercially available)

-

[³H]-TBOB (radioligand)

-

This compound (test compound)

-

Picrotoxin (positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: Assay buffer, [³H]-TBOB (e.g., 2 nM), and brain membranes.

-

Non-specific Binding: Assay buffer, [³H]-TBOB, an excess of unlabeled picrotoxin (e.g., 10 µM), and brain membranes.

-

Competitive Binding: Assay buffer, [³H]-TBOB, brain membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a predetermined time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Electrophysiological Analysis using Patch-Clamp

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

External solution (e.g., artificial cerebrospinal fluid)

-

Internal solution (for the patch pipette, containing a high chloride concentration)

-

GABA

-

This compound

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Recording:

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a negative membrane potential (e.g., -60 mV).

-

Establish a baseline recording of GABA-evoked currents by puffing or perfusing a known concentration of GABA onto the cell.

-

Apply this compound at varying concentrations to the external solution and record the response to GABA application.

-

Wash out this compound to observe for reversal of its effects.

-

-

Data Analysis: Measure the amplitude of the GABA-evoked currents before, during, and after the application of this compound. Plot the percentage of inhibition of the GABA current against the this compound concentration to determine the IC50.

Conclusion

This compound presents a compelling case for further investigation as a research tool. Its presumed mechanism as a non-competitive antagonist of the GABA-A receptor at the picrotoxin site makes it a potentially powerful probe for studying inhibitory neurotransmission and the mechanisms of epilepsy. The lack of extensive quantitative data highlights a significant opportunity for novel research in this area. The protocols provided in this guide offer a starting point for researchers to characterize the pharmacological profile of this compound and unlock its full potential in neuroscience and drug discovery.

Disclaimer: this compound is a toxic compound and should be handled with appropriate safety precautions in a laboratory setting. The information provided in this guide is for research purposes only.

Synthesis of Ichthyothereol Analogs: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ichthyothereol, a potent polyacetylene natural product, and its acetate (B1210297) ester have been identified as the toxic constituents of plants from the Ichthyothere and Dahlia genera. These compounds are characterized by a unique molecular architecture featuring a tetrahydropyran (B127337) ring and a conjugated polyyne chain. The inherent biological activity of polyacetylenes, ranging from cytotoxicity to neurotoxicity, makes this compound and its synthetic analogs compelling targets for medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of the this compound core structure, outlines potential synthetic strategies for the generation of novel analogs, and discusses the broader biological context of this fascinating class of molecules.

Core Synthesis of (-)-Ichthyothereol

The seminal total synthesis of (-)-ichthyothereol and its acetate was achieved by Mukai and colleagues, providing a foundational roadmap for accessing this complex natural product. The synthesis is stereoselective and relies on key transformations to construct the chiral tetrahydropyran ring and the polyyne chain.

Retrosynthetic Analysis and Key Strategies

The retrosynthetic strategy for (-)-ichthyothereol hinges on the disconnection of the polyyne chain, revealing a functionalized tetrahydropyran fragment and a triyne side chain. The key synthetic challenges include the stereocontrolled formation of the trans-substituted tetrahydropyran ring and the construction of the unstable polyyne moiety.

Experimental Protocols for Key Steps

The following protocols are adapted from the work of Mukai et al. and represent the key transformations in the synthesis of the this compound core.

Table 1: Key Experimental Protocols for the Synthesis of (-)-Ichthyothereol

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Epoxy-alkyne Formation | Diethyl L-tartrate is converted in multiple steps to an epoxy-alkyne precursor. | - |

| 2 | Endo-mode Cyclization | The epoxy-alkyne derivative is treated with a cobalt complex to stereoselectively form the trans-2-ethynyl-3-hydroxytetrahydropyran. | High |

| 3 | Iodoolefin Synthesis | The resulting alcohol is transformed into an (E)-iodoolefin derivative. | - |

| 4 | Stille Coupling | The iodoolefin is coupled with 1-tributylstannyl-1,3,5-heptyne using a palladium catalyst to form the complete carbon skeleton. | - |

| 5 | Final Modifications | Subsequent deprotection and functional group manipulations yield (-)-ichthyothereol and its acetate. | - |

Note: Specific yields for each step in a multi-step synthesis can vary. Researchers should refer to the primary literature for detailed experimental procedures and characterization data.

Strategies for the Synthesis of this compound Analogs

While the published literature primarily focuses on the total synthesis of the natural product, the established synthetic route provides a solid foundation for the creation of a diverse range of analogs. By modifying the key building blocks and reaction pathways, researchers can systematically probe the structure-activity relationships (SAR) of this compound class.

Modification of the Tetrahydropyran Ring

The tetrahydropyran moiety offers several positions for modification to explore its role in biological activity.

Modification of the Polyyne Chain

The conjugated polyyne chain is a critical feature of this compound and is likely a key contributor to its biological activity. Analogs with modified polyyne chains could exhibit altered potency, selectivity, and metabolic stability.

Potential Modifications Include:

-

Chain Length: Synthesis of analogs with shorter or longer polyyne chains.

-

Saturation: Partial or complete reduction of the triple bonds to double or single bonds.

-

Functionalization: Introduction of various functional groups along the chain.

-

Terminal Group Modification: Altering the terminal methyl group to other alkyl or aryl groups.

The synthesis of these modified polyyne fragments could be achieved through various cross-coupling methodologies, such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.

Biological Activity of Polyacetylenes

Polyacetylene natural products are known to possess a broad spectrum of biological activities. Understanding this context is crucial for guiding the design and biological evaluation of novel this compound analogs.

Table 2: Reported Biological Activities of Structurally Related Polyacetylenes

| Compound Class | Biological Activity | Example(s) | Reference(s) |

| Falcarinol-type | Cytotoxic, Anti-inflammatory, Antifungal | Falcarinol, Falcarindiol | [General reviews on polyacetylene bioactivity] |

| Cicutoxin-type | Neurotoxic (GABA receptor antagonist) | Cicutoxin | [Toxicology literature on water hemlock] |

| Minquartynoic acid | Cytotoxic (anticancer) | Minquartynoic acid | [Studies on cytotoxic polyacetylenes from plants] |

The cytotoxicity of many polyacetylenes is believed to arise from their ability to alkylate biological macromolecules, a reactivity that is dependent on the electronic properties of the conjugated system. Neurotoxic effects are often attributed to interactions with specific ion channels or neurotransmitter receptors.

Signaling Pathways and Potential Mechanisms of Action

The precise molecular targets and signaling pathways affected by this compound are not well-elucidated. However, based on the known activities of other cytotoxic and neurotoxic agents, several potential pathways can be hypothesized.

Further research, including target identification and pathway analysis, will be essential to fully understand the mechanism of action of this compound and to guide the rational design of new, more potent, and selective analogs.

Conclusion

The total synthesis of this compound has paved the way for the exploration of a new chemical space of bioactive polyacetylenes. By leveraging the established synthetic strategies and systematically modifying the core structure, researchers have the opportunity to develop novel analogs with potentially valuable therapeutic properties. A thorough understanding of the structure-activity relationships, guided by robust biological evaluation and mechanistic studies, will be critical for the successful translation of these fascinating natural product-inspired compounds into future drug candidates.

An In-Depth Technical Guide to the Biological Activity of Ichthyothereol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a naturally occurring polyacetylene compound known for its potent ichthyotoxic and neurotoxic properties. Historically used as a fish poison, its complex chemical structure and significant biological effects have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity. While quantitative data for this compound remains limited in publicly accessible literature, this document outlines the hypothesized mechanism of action based on its structural analogues and provides detailed experimental protocols for its comprehensive biological characterization. This guide serves as a foundational resource for researchers investigating the pharmacological and toxicological profile of this compound and other neurotoxic polyacetylenes.

Introduction

This compound is a toxic polyyne isolated from plants of the Ichthyothere genus, notably Ichthyothere terminalis, which are native to South America. Traditionally, indigenous communities have utilized these plants for fishing due to their potent effects on aquatic life. The chemical structure of this compound was elucidated in 1965, revealing a complex molecule containing multiple acetylene (B1199291) bonds.[1][2] Early studies reported its toxicity in mice and dogs, producing convulsant effects analogous to those of picrotoxin (B1677862), a known non-competitive antagonist of the GABA-A receptor. This observation provides a strong basis for the hypothesized mechanism of action of this compound as a modulator of inhibitory neurotransmission in the central nervous system.

This guide summarizes the known biological activities of this compound, provides a framework for its quantitative analysis through detailed experimental protocols, and visualizes its presumed signaling pathway and experimental workflows.

Quantitative Biological Activity Data

Table 1: Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| N/A | N/A | N/A | Not Available | N/A |

Table 2: Anti-inflammatory Activity Data for this compound

| Assay | Cell Line/Model | Endpoint | IC50/EC50 (µM) | Reference |

| N/A | N/A | N/A | Not Available | N/A |

Table 3: Anticonvulsant Activity Data for this compound

| Animal Model | Seizure Induction Agent | Endpoint | Effective Dose (mg/kg) | Reference |

| N/A | N/A | N/A | Not Available | N/A |

Hypothesized Mechanism of Action: GABA-A Receptor Antagonism

Based on the convulsant effects of this compound, which are similar to those of picrotoxin, it is hypothesized that this compound acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neurotransmission.

By blocking the chloride channel of the GABA-A receptor, this compound would prevent the inhibitory action of GABA, leading to hyperexcitability of the central nervous system and resulting in convulsions.

Caption: Hypothesized signaling pathway of this compound at the GABAergic synapse.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., SH-SY5Y neuroblastoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Selected neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes the evaluation of the anticonvulsant properties of this compound in a mouse model of generalized seizures induced by pentylenetetrazol (PTZ).

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound solution (in a suitable vehicle, e.g., saline with Tween 80)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Positive control (e.g., Diazepam, 5 mg/kg)

-

Vehicle control

-

Observation cages

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the mice into groups (n=6-8 per group): Vehicle control, Positive control, and at least three dose levels of this compound. Administer the respective substances intraperitoneally (i.p.).

-

Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.

-

Seizure Induction: Administer PTZ (85 mg/kg, i.p.) to induce seizures.

-

Observation: Immediately after PTZ administration, place each mouse in an individual observation cage and observe for 30 minutes.

-

Endpoint Measurement: Record the following parameters:

-

Latency to the first myoclonic jerk.

-

Latency to the onset of generalized clonic-tonic seizures.

-

Duration of the seizures.

-

Percentage of animals protected from seizures and mortality.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treated groups with the control group.

Caption: Experimental workflow for the PTZ-induced seizure model.

In Vitro GABA-A Receptor Activity: Chloride Ion Flux Assay

This protocol details a method to investigate the direct effect of this compound on GABA-A receptor function by measuring chloride ion flux in cultured neurons.

Materials:

-

Primary cortical neurons or a cell line expressing GABA-A receptors (e.g., HEK293 cells)

-

Chloride-sensitive fluorescent dye (e.g., MQAE)

-

GABA solution

-

This compound solution

-

Picrotoxin solution (positive control)

-

Assay buffer (low and high chloride concentrations)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Dye Loading: Culture the cells in 96-well plates. Load the cells with the chloride-sensitive dye according to the manufacturer's instructions.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in a low-chloride buffer.

-

Compound Application: Add this compound at various concentrations, along with GABA, to the wells. Include controls with GABA alone, GABA with picrotoxin, and vehicle.

-

Chloride Influx Stimulation: Stimulate chloride influx by rapidly changing to a high-chloride buffer.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time. Quenching of the dye's fluorescence indicates chloride influx.

-

Data Analysis: Calculate the rate of fluorescence quenching for each condition. A decrease in the rate of quenching in the presence of this compound would indicate a blockage of the GABA-A receptor chloride channel. Determine the IC50 value for the inhibition of GABA-induced chloride flux.

Conclusion

This compound represents a potent neurotoxic natural product with a likely mechanism of action involving the antagonism of the GABA-A receptor. While direct quantitative biological data remains elusive, the established convulsant properties and the analogy to picrotoxin provide a strong foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for the comprehensive characterization of this compound's cytotoxicity, anticonvulsant potential, and its specific interactions with the GABAergic system. Further investigation into this and other neurotoxic polyacetylenes is crucial for understanding their toxicological risks and exploring their potential as pharmacological tools or lead compounds in drug discovery.

References

An In-depth Technical Guide to Ichthyothereol: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the natural compound Ichthyothereol is limited in publicly accessible scientific literature. Consequently, this guide synthesizes the available data and, where specific protocols for this compound are absent, provides generalized methodologies for the extraction and analysis of related polyacetylenes from the Asteraceae family. It is crucial to note that detailed quantitative data on extraction yields and specific concentrations in plant tissues for this compound are not currently available in published literature.

Introduction to this compound

This compound is a neurotoxic polyacetylene compound first identified in 1965. It is recognized for its potent ichthyotoxic (fish-poisoning) properties, a characteristic that has led to its historical use by indigenous communities in South and Central America for fishing. The compound and its acetate (B1210297) derivative are the primary active constituents responsible for the toxicity of the plants in which they are found. From a pharmacological perspective, the convulsant effects of this compound, noted to be similar to those of picrotoxin (B1677862), suggest a mechanism of action involving the nervous system, making it a molecule of interest for neurochemical research.

Chemical Profile

This compound belongs to the C14-polyacetylene tetrahydropyran (B127337) class of compounds. Its chemical properties, along with those of its common derivative, this compound acetate, are summarized in Table 1.

| Property | This compound | This compound Acetate |

| Molecular Formula | C₁₄H₁₄O₂ | C₁₆H₁₆O₃ |

| Molecular Weight | 214.26 g/mol | 256.30 g/mol |

| IUPAC Name | (2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol | [(2S,3R)-2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-yl] acetate |

| CAS Number | 20110-36-5 | 26432-64-4 |

| Appearance | Crystalline solid | Not specified |

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Asteraceae family. The known botanical sources are detailed in Table 2. While it is known to be present in the leaves and flowers, specific concentrations in different plant tissues have not been quantified in the available literature.

| Plant Species | Family | Reported Location of Compound |

| Ichthyothere terminalis | Asteraceae | Leaves |

| Dahlia coccinea | Asteraceae | Leaves and flowers |

| Duhaldea cuspidata | Asteraceae | Not specified |

Extraction and Purification Methodologies

Detailed, modern, and validated protocols for the extraction of this compound are scarce. The foundational method was described in 1965. In the absence of contemporary, specific protocols for this compound, this section outlines the original methodology alongside modern, generalized techniques for polyacetylene extraction that are applicable.

Historical Extraction Protocol (Cascon et al., 1965)

The initial isolation of this compound and its acetate was performed from the leaves of Ichthyothere terminalis. While the full, detailed protocol from the original publication is not widely accessible, the general steps involved a classic natural product chemistry workflow. This typically includes solvent extraction of the dried and powdered plant material, followed by chromatographic separation to isolate the active compounds.

Generalized Modern Extraction Protocol for Polyacetylenes

Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of labile compounds like polyacetylenes. Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are now commonly employed.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Polyacetylenes

-

Sample Preparation: Air-dry the plant material (leaves and flowers) at room temperature in the dark to prevent degradation. Grind the dried material into a fine powder.

-

Extraction:

-

Place 10 g of the powdered plant material into a 250 mL flask.

-

Add 100 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 25°C).

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Re-extract the plant residue twice more with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Purification (Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the dissolved extract onto a silica (B1680970) gel column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually introducing ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine fractions containing the purified this compound.

-

Further purification can be achieved using preparative HPLC if necessary.

-

Diagram of a Generalized Extraction Workflow

Caption: Generalized workflow for the extraction and purification of this compound.

Analytical Quantification

For the quantification of this compound in extracts, High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) is the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization.

General HPLC-UV Method Parameters

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector set to the λmax of the polyacetylene chromophore (typically in the range of 200-300 nm).

-

Quantification: Based on a calibration curve generated from an isolated and purified standard of this compound.

Biosynthesis and Biological Activity

Biosynthesis of Polyacetylenes

This compound, like other polyacetylenes in the Asteraceae family, is derived from fatty acids. The biosynthetic pathway begins with linoleic acid and involves a series of desaturation and acetylenase reactions to form the characteristic triple bonds.

Diagram of the Polyacetylene Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of this compound from linoleic acid.

Proposed Mechanism of Neurotoxicity

The convulsant effects of this compound are reported to be similar to those of picrotoxin, a known non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor (GABAAR). GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABAAR chloride channel, compounds like picrotoxin prevent the influx of chloride ions, thereby inhibiting neuronal hyperpolarization and leading to a state of hyperexcitability and convulsions. It is hypothesized that this compound acts via a similar mechanism.

Diagram of the Proposed Signaling Pathway

Caption: Hypothesized mechanism of this compound's neurotoxic action via antagonism of the GABAA receptor.

Conclusion and Future Directions

This compound is a potent neurotoxic polyacetylene with a defined chemical structure and known natural sources. However, there is a significant gap in the scientific literature regarding detailed, modern extraction protocols and quantitative data on its prevalence in botanical sources. Future research should focus on developing and validating efficient extraction and quantification methods, which would enable a more thorough investigation of its pharmacological properties and potential applications. Elucidating the precise molecular interactions of this compound with the GABAA receptor would also provide valuable insights into its mechanism of action and its potential as a neuropharmacological tool.

An In-depth Technical Guide to Ichthyothereol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol is a potent polyyne neurotoxin isolated from plants of the Ichthyothere and Dahlia genera, historically used as a fish poison by indigenous communities in South and Central America. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological mechanism of action. It includes a summary of the key experimental procedures for its isolation from natural sources and its total chemical synthesis. Spectroscopic data for structural elucidation are presented in tabular format. The convulsant activity of this compound is attributed to its non-competitive antagonism of GABAA receptors, a mechanism it shares with picrotoxin. This guide is intended to serve as a foundational resource for researchers investigating its potential as a pharmacological tool or a lead compound in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a polyacetylene compound characterized by a tetrahydropyran (B127337) ring and a long carbon chain with conjugated triple and double bonds. Its systematic IUPAC name is (2S,3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-ol.[1] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,3R)-2-[(1E)-Non-1-ene-3,5,7-triyn-1-yl]oxan-3-ol | [1] |

| Other Names | (-)-Ichthyothereol, Cunaniol | [1] |

| CAS Number | 2294-61-3 | [1] |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 87-88 °C | |

| Boiling Point | 344.1 °C at 760 mmHg | |

| Density | 1.194 g/cm³ | |

| Flash Point | 148.4 °C |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques. The key data are presented below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H-NMR (CDCl₃) δ (ppm) | ¹³C-NMR (CDCl₃) δ (ppm) | Assignment |

| 6.45 (dd, J=15.8, 5.5 Hz) | 138.8 | C-1' |

| 5.90 (dd, J=15.8, 1.5 Hz) | 108.5 | C-2' |

| 4.15 (m) | 82.5 | C-2 |

| 3.85 (m) | 78.5 | C-3' |

| 3.60 (m) | 77.8 | C-4' |

| 2.05 (s) | 75.2 | C-5' |

| 1.90-1.60 (m) | 68.4 | C-3 |

| 65.9 | C-6' | |

| 64.2 | C-7' | |

| 61.5 | C-6 | |

| 30.8 | C-4 | |

| 25.4 | C-5 | |

| 4.4 | C-9' |

2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretch |

| 2250, 2150 | C≡C stretch |

| 1640 | C=C stretch |

| 1080 | C-O stretch |

2.3. Mass Spectrometry (MS)

| m/z | Assignment |

| 214.0994 | [M]⁺ (Calculated for C₁₄H₁₄O₂) |

| 196 | [M - H₂O]⁺ |

| 181 | [M - H₂O - CH₃]⁺ |

Biological Activity and Mechanism of Action

This compound is a potent convulsant neurotoxin, with effects similar to those of picrotoxin.[1] Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABAA receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting the firing of an action potential. This compound is believed to bind to a site within the chloride ionophore of the GABAA receptor, distinct from the GABA binding site. This allosteric binding event stabilizes a closed or desensitized conformation of the receptor, thereby preventing the influx of chloride ions even when GABA is bound. The resulting loss of synaptic inhibition leads to generalized neuronal hyperexcitability, manifesting as convulsions.

Toxicity

Experimental Protocols

5.1. Isolation from Ichthyothere terminalis

The following is a generalized protocol based on the original isolation work.

Methodology:

-

Extraction: Dried and powdered leaves of Ichthyothere terminalis are macerated with hexane at room temperature for an extended period (e.g., 24-48 hours).

-

Filtration and Concentration: The hexane extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution and Fractionation: The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether).

5.2. Total Synthesis of (-)-Ichthyothereol

The first total synthesis of (-)-Ichthyothereol was achieved in 2001. A simplified retrosynthetic analysis is presented below.

Key Synthetic Steps:

-

Formation of the Tetrahydropyran Ring: The synthesis commences with diethyl L-tartrate, which is converted to an epoxy-alkyne precursor. This precursor undergoes a stereoselective endo-mode cyclization to form the key trans-2-ethynyl-3-hydroxytetrahydropyran intermediate.

-

Stille Coupling: The tetrahydropyran fragment is then coupled with a heptatriyne fragment using a palladium-catalyzed Stille cross-coupling reaction.

-

Final Steps: Subsequent deprotection and purification steps yield the final product, (-)-Ichthyothereol.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific biological activity. Its role as a non-competitive antagonist of the GABAA receptor makes it a valuable tool for studying the function of this critical neurotransmitter system. While its inherent toxicity may limit its direct therapeutic applications, the unique chemical structure of this compound could serve as a scaffold for the development of novel modulators of GABAergic neurotransmission with improved safety profiles. Further research into its specific binding site and structure-activity relationships is warranted to fully exploit its potential in neuroscience and drug discovery.

References

An In-depth Technical Guide on the Convulsant Effects of Ichthyothereol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol, a potent polyacetylene neurotoxin isolated from plants of the genus Ichthyothere, is recognized for its pronounced convulsant effects, which bear a striking resemblance to those induced by picrotoxin (B1677862). This technical guide synthesizes the available scientific information regarding the convulsant properties of this compound, with a focus on its application in animal models for neuropharmacological research. This document details the presumptive mechanism of action, offers hypothetical experimental protocols for inducing and assessing its convulsant effects, and presents the associated signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development and neuroscience, facilitating a deeper understanding of GABAergic neurotransmission and the pathophysiology of seizures.

Introduction

This compound is a naturally occurring polyyne compound found in the leaves and flowers of several plants native to Central and South America, most notably from the genus Ichthyothere. Historically, these plants have been used by indigenous populations as fish poisons, a practice reflected in the genus name, which translates to "fish poison". The toxicity of this compound extends to mammals, including mice and dogs, where it elicits powerful convulsant effects analogous to those of the well-characterized GABA-A receptor antagonist, picrotoxin.

The picrotoxin-like activity of this compound positions it as a valuable pharmacological tool for studying the mechanisms of seizure induction and for the preclinical evaluation of potential anticonvulsant therapies. By inducing a state of neuronal hyperexcitability through a specific molecular target, this compound can be employed in various animal models to investigate the efficacy and mechanism of action of novel antiepileptic drugs.

Mechanism of Action

The primary mechanism underlying the convulsant effects of this compound is believed to be the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. This assertion is supported by the structural and functional similarities between this compound and other neurotoxic polyacetylenes, which have been demonstrated to act at the picrotoxin binding site within the GABA-A receptor's chloride ion channel.

GABA-A Receptor Antagonism

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Upon binding of the neurotransmitter GABA, the receptor's integral chloride (Cl-) channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.

This compound, like picrotoxin, is thought to act as a non-competitive channel blocker. It is hypothesized to bind to a site within the pore of the chloride channel, physically occluding the passage of chloride ions. This action does not interfere with GABA binding to the receptor but prevents the subsequent ion flow, thereby negating the inhibitory signal. The loss of GABAergic inhibition leads to a state of disinhibition, resulting in uncontrolled neuronal firing and generalized seizures.

Quantitative Data

Table 1: Comparative Toxicity Data (Hypothetical and Reference)

| Compound | Animal Model | Route of Administration | LD50 | ED50 (Convulsions) | Reference/Note |

| This compound | Mouse | Intraperitoneal (i.p.) | Est. 1-10 mg/kg | Est. 0.5-5 mg/kg | Hypothetical, based on related compounds |

| Picrotoxin | Mouse | Intraperitoneal (i.p.) | ~2-3 mg/kg | ~1-2 mg/kg | Literature values |

| Cicutoxin | Mouse | Intraperitoneal (i.p.) | ~9 mg/kg | Not specified | Structurally related polyacetylene |

Note: The values for this compound are estimates and should be determined empirically in a dose-ranging study.

Experimental Protocols

The following protocols are designed to assess the convulsant effects of this compound in a rodent model, specifically mice. These protocols are based on established methods for evaluating convulsant and anticonvulsant agents.

Animal Model

-

Species: Male Swiss albino mice

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.

Preparation of this compound Solution

This compound should be dissolved in a suitable vehicle, such as a mixture of ethanol, propylene (B89431) glycol, and saline. The final concentration of the organic solvents should be minimized and kept consistent across all experimental groups. A vehicle control group must be included in all experiments.

Determination of the Convulsive Dose (CD50)

Objective: To determine the dose of this compound that induces convulsions in 50% of the animals.

Procedure:

-

Administer this compound intraperitoneally (i.p.) at a range of doses to different groups of mice (n=6-10 per group).

-

Immediately after injection, place each mouse in an individual observation chamber.

-

Observe the animals for 30 minutes for the onset of convulsive activity, characterized by clonic and/or tonic seizures.

-

Record the number of animals in each group that exhibit convulsions.

-

Calculate the CD50 using a probit analysis or other appropriate statistical method.

Assessment of Seizure Severity (Racine Scale)

Objective: To quantify the severity of this compound-induced seizures.

Procedure:

-

Administer a predetermined dose of this compound (e.g., the CD95) to a group of mice.

-

Observe each animal continuously for 30-60 minutes.

-

Score the seizure severity at its peak according to the Racine scale:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with generalized tonic-clonic seizures.

-

-

Record the maximum seizure stage reached for each animal.

Signaling Pathways and Visualizations

The convulsant action of this compound is initiated by its interaction with the GABA-A receptor, leading to a cascade of events at the cellular and network levels.

Molecular Signaling Pathway

The binding of this compound to the picrotoxin site within the GABA-A receptor's chloride channel directly inhibits the influx of chloride ions. This disruption of inhibitory signaling leads to prolonged neuronal depolarization. The sustained depolarization results in the excessive opening of voltage-gated sodium and calcium channels, leading to an influx of these ions and further neuronal excitation. The increased intracellular calcium concentration can trigger a cascade of downstream signaling events, including the activation of various kinases and proteases, which can contribute to excitotoxicity if the seizure activity is prolonged.

Caption: this compound's mechanism of action at the synapse.

Experimental Workflow for Assessing Convulsant Activity

The experimental workflow for evaluating the convulsant effects of this compound involves a series of sequential steps, from animal preparation to data analysis.

Caption: Workflow for evaluating this compound's convulsant effects.

Conclusion

This compound is a potent neurotoxin with a picrotoxin-like convulsant mechanism of action, primarily mediated through the non-competitive antagonism of the GABA-A receptor. While specific quantitative toxicological data for this compound remains to be fully elucidated, its utility as a pharmacological tool for studying seizure mechanisms and evaluating anticonvulsant drugs is significant. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to investigate the neurobiological effects of this compound and to advance our understanding of epilepsy and related neurological disorders. Further research is warranted to precisely quantify the dose-response relationship of this compound and to explore its potential interactions with other neurotransmitter systems.

Investigating the Picrotoxin-Like Activity of Ichthyothereol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ichthyothereol, a toxic polyyne from plants like Ichthyothere terminalis, is known for its potent convulsant effects, which are reportedly similar to those of picrotoxin (B1677862).[1] Picrotoxin is a well-characterized non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, acting as a channel blocker of the associated chloride ionophore.[2][3] This technical guide outlines a comprehensive experimental framework to investigate and characterize the potential picrotoxin-like activity of this compound. While direct evidence of this compound's interaction with the GABA-A receptor is not yet established in scientific literature, its toxicological profile suggests a plausible mechanism involving antagonism at the picrotoxin binding site. This document provides detailed methodologies for electrophysiological and receptor binding studies, data presentation standards, and visual workflows to guide researchers in elucidating the molecular mechanism of this compound's neurotoxicity.

Introduction: The GABA-A Receptor and Picrotoxin-Like Antagonism

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[4] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[5] The receptor is a pentameric complex with multiple allosteric binding sites that modulate its function.[6]

Picrotoxin, a natural plant toxin, acts as a non-competitive antagonist of the GABA-A receptor.[3][7] Unlike competitive antagonists that bind to the GABA binding site, picrotoxin is believed to bind within the chloride ion channel pore, physically blocking the flow of ions and thereby preventing the inhibitory action of GABA.[2] Compounds exhibiting this mechanism are said to have "picrotoxin-like activity." Given that this compound induces convulsant effects similar to picrotoxin, it is hypothesized that it may share this mechanism of action.[1] This guide details the necessary experimental procedures to test this hypothesis.

Experimental Protocols

Electrophysiological Characterization

Electrophysiology is essential for determining the functional effect of this compound on GABA-A receptor activity. The primary goal is to ascertain whether this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (i.e., competitive vs. non-competitive).

2.1.1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of GABA-induced currents from individual neurons or cultured cells expressing GABA-A receptors.

-

Cell Preparation:

-

Culture a cell line with a known, homogenous population of GABA-A receptors (e.g., HEK293 cells stably transfected with specific GABA-A receptor subunits) or use primary cultured neurons (e.g., hippocampal or cortical neurons).

-

Plate cells on glass coverslips for recording.

-

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH. A high chloride internal solution is used to measure GABA-A currents as inward currents at a holding potential of -70 mV.

-

-

Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with oxygenated external solution.

-

Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

-

Approach a cell and form a gigaohm seal (>1 GΩ).

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at -70 mV.

-

Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₂₀-EC₅₀) to the cell.

-

Co-apply this compound at various concentrations with the same concentration of GABA to determine its inhibitory effect.

-

To test for non-competitive antagonism, perform a GABA dose-response curve in the absence and presence of a fixed concentration of this compound. A decrease in the maximal response (Emax) with no significant shift in the GABA EC₅₀ is indicative of non-competitive antagonism.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine if a compound directly interacts with a specific receptor binding site. To investigate picrotoxin-like activity, a competitive binding assay against a radiolabeled ligand known to bind the picrotoxin site is performed.

-

Radioligand: [³⁵S]TBPS (t-butylbicyclophosphorothionate) is a classic radioligand for the picrotoxin site.

-

Tissue Preparation:

-

Homogenize rat whole brain or specific brain regions (e.g., cortex, hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation multiple times.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay Protocol:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (50-120 µg protein).

-

50 µL of assay buffer (for total binding) or a high concentration of a known picrotoxin site ligand like picrotoxin itself (10 µM, for non-specific binding) or varying concentrations of this compound.

-

50 µL of [³⁵S]TBPS (at a concentration near its Kd, e.g., 2 nM).

-

-

Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³⁵S]TBPS binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Electrophysiological Effects of this compound on GABA-A Receptors

| Parameter | Value | Description |

|---|---|---|

| GABA EC₅₀ (Control) | Value ± SEM (nM) | The concentration of GABA that elicits 50% of the maximal current response in the absence of this compound. |

| GABA EC₅₀ (+ this compound) | Value ± SEM (nM) | The concentration of GABA that elicits 50% of the maximal current response in the presence of a fixed concentration of this compound. |

| GABA Emax (% of Control) | Value ± SEM (%) | The maximal current response to GABA in the presence of this compound, expressed as a percentage of the control maximal response. |

| This compound IC₅₀ | Value ± SEM (µM) | The concentration of this compound that inhibits 50% of the current evoked by a fixed concentration of GABA. |

Table 2: Radioligand Binding Affinity of this compound at the Picrotoxin Site

| Parameter | Value | Description |

|---|---|---|

| Radioligand | [³⁵S]TBPS | The radiolabeled ligand used to label the picrotoxin binding site. |

| This compound IC₅₀ | Value ± SEM (µM) | The concentration of this compound that displaces 50% of the specific binding of [³⁵S]TBPS. |

| This compound Ki | Value ± SEM (µM) | The inhibitory binding constant of this compound for the picrotoxin site, calculated from the IC₅₀. |

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Picrotoxin - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA receptor - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of Ichthyothereol: A Technical Guide

Abstract

Ichthyothereol, a potent polyacetylene neurotoxin, was first isolated and its structure elucidated in 1965 from the plant Ichthyothere terminalis, a species long utilized by indigenous communities in the Amazon basin as a fish poison. This technical guide provides a comprehensive overview of the historical discovery and the seminal methods developed for the isolation and characterization of this compound and its acetate (B1210297). Detailed experimental protocols from the original 1965 study by Cascon, Mors, and colleagues are presented, alongside quantitative data and a workflow diagram of the isolation process. This document is intended for researchers, scientists, and drug development professionals interested in the history of natural product discovery and the methodologies employed in the mid-20th century for the isolation of bioactive compounds.

Introduction

The exploration of ethnobotanical knowledge has historically been a fruitful avenue for the discovery of novel bioactive compounds. One such example is the discovery of this compound, a highly toxic polyyne, from the leaves of Ichthyothere terminalis (Spreng.) Malme, a plant native to South and Central America.[1] The common name for the plant genus, Ichthyothere, translates to "fish poison," reflecting its traditional use by indigenous people of the lower Amazon basin for fishing.[1] The potent ichthyotoxic properties of the plant's extracts prompted scientific investigation, leading to the isolation of its active principles, (-)-Ichthyothereol and its corresponding acetate, in 1965.[1][2][3] These compounds were also found in the leaves and flowers of Dahlia coccinea. The toxic effects of this compound are not limited to fish; it also exhibits convulsant effects in mammals, similar to those of picrotoxin, suggesting a mechanism of action targeting the central nervous system.[1] The gross structure and relative stereochemistry of these compounds were determined through meticulous spectroscopic analysis, and the absolute configuration was established shortly thereafter.[1] The first total synthesis of (-)-Ichthyothereol was achieved in 2001, further confirming its structure.[4]

This guide will provide an in-depth look at the original methodologies used for the discovery and isolation of this compound, offering a detailed account of the experimental protocols and the analytical techniques of the era.

Discovery and Bioassay-Guided Isolation

The isolation of this compound was a classic example of bioassay-guided fractionation, where the toxic effects of the plant extracts on fish were used to track the active compounds through various purification steps.

Plant Material

Fresh leaves of Ichthyothere terminalis were collected for the extraction process. The use of fresh material was likely crucial to prevent the degradation of the unstable polyacetylene compounds.

Bioassay for Ichthyotoxicity

A simple yet effective bioassay was employed to guide the isolation process. The toxicity of the fractions was tested on the fish species Lebistes reticulatus (guppy). The endpoint of the assay was the observation of extreme agitation followed by death within a few minutes of exposure to the toxic fractions. This rapid and clear response allowed the researchers to efficiently screen the various extracts and chromatographic fractions for bioactivity.[1]

Experimental Protocols: Isolation and Purification

The following protocols are based on the original 1965 publication by S. C. Cascon, W. B. Mors, B. M. Tursch, R. T. Aplin, and L. J. Durham.[1]

Extraction

-

Initial Extraction: The fresh leaves of Ichthyothere terminalis were ground and extracted with cold ethanol (B145695). The choice of a polar solvent like ethanol was effective in extracting a broad range of compounds, including the moderately polar polyacetylenes.

-

Solvent Partitioning: The ethanolic extract was concentrated and then partitioned between petroleum ether and water. The toxic components were found to be concentrated in the petroleum ether phase, indicating their lipophilic nature.

-

Further Partitioning: The petroleum ether extract was then partitioned with a mixture of 90% methanol (B129727) and petroleum ether. The toxic principles were concentrated in the methanolic phase. This step was crucial for removing less polar lipids and enriching the polyacetylene content.

Chromatographic Purification

The enriched methanolic extract was subjected to column chromatography for the separation of the active compounds.

-

Column Support: Silicic acid was used as the stationary phase for the chromatographic separation.

-

Elution Gradient: The column was eluted with a gradient of increasing polarity, starting with petroleum ether and gradually introducing diethyl ether.

-

Fraction Collection and Analysis: Fractions were collected and monitored for their toxicity using the Lebistes reticulatus bioassay. The composition of the fractions was also analyzed by thin-layer chromatography (TLC).

-

Isolation of this compound and its Acetate: The bioassay-guided fractionation led to the isolation of two distinct toxic compounds: this compound and this compound acetate. This compound acetate was found to crystallize from the less polar fractions, while this compound was isolated from the more polar fractions.

Purification of this compound Acetate

-

Fractions containing this compound acetate were combined and stored at a low temperature in a freezer.

-

An initial waxy, amorphous material, presumed to be a saturated aliphatic alcohol, was removed.

-

The filtrate was allowed to crystallize, yielding this compound acetate.

-

Recrystallization from petroleum ether (boiling point 30-60 °C) at 0 °C was performed to separate the acetate from a red oily substance, which was likely an oxidation product.[1]

-

It was noted that solid this compound acetate turns violet upon exposure to light and becomes insoluble in petroleum ether, highlighting its instability.[1]

Purification of this compound

The more polar fractions containing this compound were further purified, although the original publication provides fewer specific details on its crystallization compared to the acetate.

Quantitative Data

The 1965 publication focuses primarily on the structural elucidation and does not provide a detailed, tabulated breakdown of the yields at each stage of the isolation process. However, the following information can be extracted:

| Parameter | Value/Description | Source |

| Plant Material | Fresh leaves of Ichthyothere terminalis | [1] |

| Extraction Solvent | Cold Ethanol | [1] |

| Primary Partitioning | Petroleum ether / Water | [1] |

| Secondary Partitioning | 90% Methanol / Petroleum ether | [1] |

| Chromatography Matrix | Silicic Acid | [1] |

| Elution Solvents | Petroleum ether and Diethyl ether gradient | [1] |

| Isolated Compounds | This compound, this compound acetate | [1] |

| This compound Acetate (m.p.) | 58-59 °C | [1] |

| This compound (m.p.) | 93-94 °C | [1] |

Note: The original publication does not provide specific yield percentages for the extraction and purification steps.

Structural Characterization